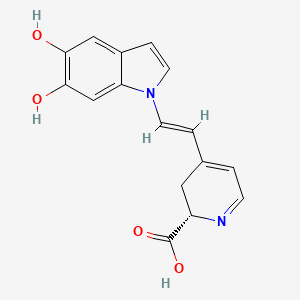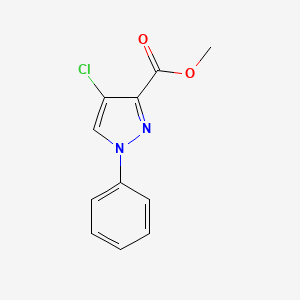
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a cyclohexadienone ring substituted with hydroxy, methoxy, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dimethoxy-5-methylphenol.
Oxidation: The phenol group is oxidized to form the corresponding quinone.
Hydroxylation: The quinone is then hydroxylated to introduce the hydroxy group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and hydroxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,3-Dimethoxy-5-methylbenzoquinone
- 4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone
Uniqueness
4-Hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-hydroxy-2,3-dimethoxy-5-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4,7,11H,1-3H3 |
InChI-Schlüssel |
QCVIXJGYPPAXFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(C1O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


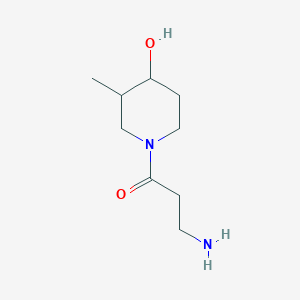
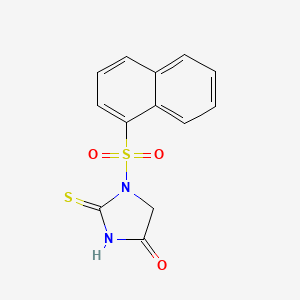
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
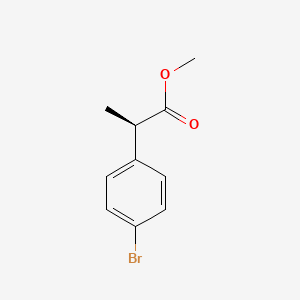
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)

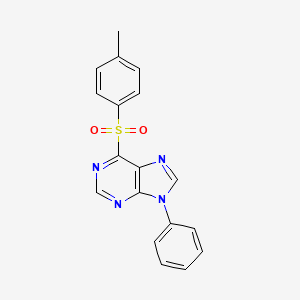

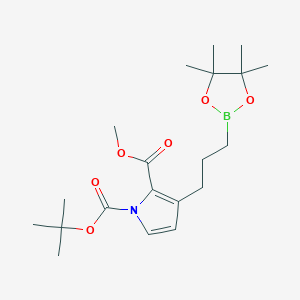
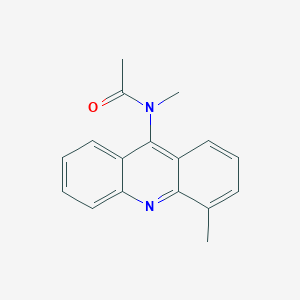
![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)
